molecular formula C9H11BrZn B6303084 4-Isopropylphenylzinc bromide CAS No. 339333-74-3

4-Isopropylphenylzinc bromide

Cat. No.: B6303084
CAS No.: 339333-74-3
M. Wt: 264.5 g/mol
InChI Key: YDOCZQPCMPZPEM-UHFFFAOYSA-M
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Description

4-Isopropylphenylzinc bromide is an organozinc compound with the molecular formula C₉H₁₁BrZn. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isopropylphenylzinc bromide can be synthesized through the reaction of 4-isopropylbromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

4-Isopropylbromobenzene+Zinc4-Isopropylphenylzinc bromide\text{4-Isopropylbromobenzene} + \text{Zinc} \rightarrow \text{this compound} 4-Isopropylbromobenzene+Zinc→4-Isopropylphenylzinc bromide

The reaction is usually initiated by the addition of a catalytic amount of iodine or a similar activator to facilitate the formation of the organozinc compound .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors equipped with efficient stirring and temperature control systems. The process is optimized to ensure high yield and purity of the product. The use of high-purity reagents and solvents is crucial to minimize impurities and side reactions .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropylphenylzinc bromide undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Isopropylphenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules for studying biological processes.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-isopropylphenylzinc bromide involves the formation of a reactive organozinc intermediate that can undergo various transformations. The compound acts as a nucleophile, attacking electrophilic centers in other molecules to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

  • Phenylzinc bromide
  • 4-Methylphenylzinc bromide
  • 4-Tert-butylphenylzinc bromide

Comparison: 4-Isopropylphenylzinc bromide is unique due to the presence of the isopropyl group, which imparts steric and electronic effects that influence its reactivity. Compared to phenylzinc bromide, it is more sterically hindered, which can affect the selectivity and outcome of reactions. The isopropyl group also provides additional hydrophobic interactions, which can be advantageous in certain applications .

Properties

IUPAC Name

bromozinc(1+);propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11.BrH.Zn/c1-8(2)9-6-4-3-5-7-9;;/h4-8H,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOCZQPCMPZPEM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=[C-]C=C1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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